molecular formula C10H10Cl2O B1610055 2,2-Dichlorobutyrophenone CAS No. 66255-85-4

2,2-Dichlorobutyrophenone

Cat. No.: B1610055
CAS No.: 66255-85-4
M. Wt: 217.09 g/mol
InChI Key: VGWVNIXLMXHWCR-UHFFFAOYSA-N
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Description

2,2-Dichlorobutyrophenone is an organic compound with the chemical formula C₆H₅COC(Cl₂)CH₂CH₃. It is a member of the ketone family and is characterized by the presence of two chlorine atoms attached to the second carbon of the butyrophenone structure. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorobutyrophenone typically involves the chlorination of butyrophenone. One common method includes the reaction of butyrophenone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the second carbon position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques such as distillation and crystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichlorobutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dichlorobutyrophenone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Dichlorobutyrophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The exact pathways and molecular targets involved in these interactions are still under investigation .

Comparison with Similar Compounds

  • 2,4-Dichlorobutyrophenone
  • 2,2-Dichloropropyl phenyl ketone
  • 2,2-Dichlorobenzophenone

Comparison: 2,2-Dichlorobutyrophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2,4-Dichlorobutyrophenone, it has different chemical properties and reactivity due to the position of the chlorine atoms. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required .

Properties

IUPAC Name

2,2-dichloro-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-2-10(11,12)9(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWVNIXLMXHWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454299
Record name 2,2-DICHLOROBUTYROPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66255-85-4
Record name 2,2-DICHLOROBUTYROPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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